Tris(4,7-Diphenyl-1,10-Phenanthrolin)ruthenium(II)-dichlorid

Übersicht

Beschreibung

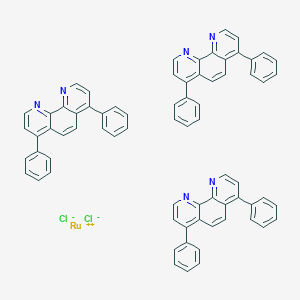

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium II dichloride complex is a luminescent probe (absorption λmax: 455 nm, luminescence λmax: 613 nm) widely used for detection and quantitation of oxygen. The dye is strongly reduced by molecular oxygen as a result of dynamic quenching; thus oxygen detection can be based on either measurement of intensity or decay time. This oxygen probe has been used to optimize optical oxygen sensors, to measure oxygen flux through tissues and in skin tumors, and for oxygen imaging.

Wissenschaftliche Forschungsanwendungen

Lumineszierende Detektion und Quantifizierung von Sauerstoff

Tris(4,7-Diphenyl-1,10-Phenanthrolin)ruthenium(II)-dichlorid wird aufgrund seiner photophysikalischen Eigenschaften häufig als Sonde zur lumineszierenden Detektion und Quantifizierung von Sauerstoff verwendet. Es ist empfindlich gegenüber dem Vorhandensein von Sauerstoff, der seine Lumineszenz löscht, was es zu einem wertvollen Werkzeug zur Messung von Sauerstoffkonzentrationen in verschiedenen Umgebungen macht .

Faseroptische Sensoren

Diese Verbindung wird auch in faseroptischen Sensoren verwendet. Diese Sensoren können verwendet werden, um Sauerstoffkonzentrationen ferngesteuert zu erfassen und zu messen, was besonders in unzugänglichen oder gefährlichen Umgebungen nützlich ist .

Sauerstoffstudien in Haut und Hauttumoren Forscher verwenden diese Verbindung in Studien, die sich auf Sauerstoffkonzentrationen in Haut und Hauttumoren konzentrieren. Das Verständnis des Sauerstoffflusses durch die Haut kann Einblicke in verschiedene Hauterkrankungen und das Verhalten von Hauttumoren liefern .

Fluoreszierende Optische Respirometry (FOR) Technik

Die fluoreszierenden Eigenschaften der Verbindung werden in der FOR-Technik angewendet, um die Sauerstoffmenge in biologischen Proben zu messen. Diese Technik ist nützlich für Respirometry-Studien, bei denen die Sauerstoffverbrauchsrate einer biologischen Einheit gemessen wird .

Wirkmechanismus

Target of Action

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, also known as Ru(DPP)3Cl2, is primarily targeted towards oxygen . It is an oxygen-sensitive fluorescent indicator and is widely used as a probe for luminescent detection and quantitative determination of oxygen .

Mode of Action

Ru(DPP)3Cl2 operates by interacting with oxygen in its environment. The dye is strongly reduced by molecular oxygen as a result of dynamic quenching . This means that the presence of oxygen in the sample quenches the fluorescence of the compound . Thus, oxygen detection can be based on either measurement of intensity or decay time .

Biochemical Pathways

The primary biochemical pathway affected by Ru(DPP)3Cl2 is the oxygen metabolic pathway . The fluorescence intensity of the compound depends on the metabolic rate of viable microorganisms . Therefore, it can be used to monitor the oxygen consumption rate of these organisms, providing insights into their metabolic activities .

Result of Action

The primary result of Ru(DPP)3Cl2’s action is the detection and quantification of oxygen. It has been used to optimize optical oxygen sensors, measure oxygen flux through tissues and in skin tumors, and for oxygen imaging .

Action Environment

The action, efficacy, and stability of Ru(DPP)3Cl2 are highly influenced by environmental factors, particularly the presence and concentration of oxygen . Its fluorescence is quenched by oxygen, so its effectiveness as a probe is directly related to the oxygen levels in the environment .

Biochemische Analyse

Biochemical Properties

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride is sensitive to the amount of oxygen in a sample . The fluorescence intensity of this compound depends on the metabolic rate of viable microorganisms . This property allows it to interact with enzymes and proteins involved in cellular respiration and metabolism.

Cellular Effects

The fluorescence of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride is quenched by oxygen . This property allows it to influence cell function by providing a measure of oxygen concentration, which is a critical parameter in many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride involves its interaction with oxygen. The compound is strongly reduced by molecular oxygen as a result of dynamic quenching . This interaction allows it to exert its effects at the molecular level, including changes in gene expression related to cellular respiration and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride can be observed in real time . The compound’s fluorescence allows for the detection of viable aerobic microorganisms in sterile and non-sterile pharmaceutical preparations .

Metabolic Pathways

Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride is involved in metabolic pathways related to cellular respiration, given its sensitivity to oxygen . It interacts with enzymes involved in these pathways, providing a measure of oxygen concentration and thus influencing metabolic flux and metabolite levels .

Subcellular Localization

The subcellular localization of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride would depend on its interactions with various cellular components. Given its role as an oxygen sensor, it is likely to be found in areas of the cell where oxygen concentration is a critical factor, such as the mitochondria, the site of cellular respiration .

Eigenschaften

IUPAC Name |

dichlororuthenium;4,7-diphenyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C24H16N2.2ClH.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;;;/h3*1-16H;2*1H;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZWFYFFTOHWQP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.Cl[Ru]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H48Cl2N6Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578287 | |

| Record name | Dichlororuthenium--4,7-diphenyl-1,10-phenanthroline (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1169.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36309-88-3 | |

| Record name | Dichlororuthenium--4,7-diphenyl-1,10-phenanthroline (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ruthenium(2+), tris(4,7-diphenyl-1,10-phenanthroline-κN1,κN10)-, chloride (1:2), (OC-6-11) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)